6-Chloro-3-methylpicolinaldehyde
Overview
Description
6-Chloro-3-methylpicolinaldehyde is an organic compound with the molecular formula C7H6ClNO. It is a derivative of picolinaldehyde, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 3rd position on the pyridine ring.
Scientific Research Applications
6-Chloro-3-methylpicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
6-Chloro-3-methylpicolinaldehyde is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information pictogram GHS07 indicates that it can cause certain health hazards . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .
Preparation Methods
The synthesis of 6-Chloro-3-methylpicolinaldehyde typically involves the chlorination of 3-methylpicolinaldehyde. One common method includes the reaction of 3-methylpicolinaldehyde with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to prevent over-chlorination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
6-Chloro-3-methylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-chloro-3-methylpicolinic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield 6-chloro-3-methylpicolinyl alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Mechanism of Action
The mechanism of action of 6-Chloro-3-methylpicolinaldehyde largely depends on its chemical reactivity. For instance, when used as a precursor in drug synthesis, its aldehyde group can form Schiff bases with amines, which are key intermediates in the development of various pharmaceuticals.
Comparison with Similar Compounds
6-Chloro-3-methylpicolinaldehyde can be compared with other similar compounds such as:
6-Chloro-5-methylnicotinaldehyde: Similar in structure but with a different position of the methyl group.
6-Chloro-3-pyridazinol: Contains a hydroxyl group instead of an aldehyde group.
3-Chloro-6-methylpyridazine: Similar in structure but with a different heterocyclic ring.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-chloro-3-methylpyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-3-7(8)9-6(5)4-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTISOPNIFMIJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598360 | |
Record name | 6-Chloro-3-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211537-07-3 | |
Record name | 6-Chloro-3-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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